
(3-(Chloromethyl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Chloromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of phenylmethanamine, where a chloromethyl group is attached to the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Chloromethyl)phenyl)methanamine hydrochloride typically involves the chloromethylation of phenylmethanamine. One common method is the reaction of phenylmethanamine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group on the phenyl ring. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Chloromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenylmethanamine derivative without the chloromethyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New compounds with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Phenylmethanamine derivatives.
Scientific Research Applications
(3-(Chloromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Chloromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Phenylmethanamine: Lacks the chloromethyl group and has different reactivity and applications.
(4-(Chloromethyl)phenyl)methanamine hydrochloride: Similar structure but with the chloromethyl group in a different position on the phenyl ring.
Benzylamine: Similar structure but without the chloromethyl group.
Uniqueness: (3-(Chloromethyl)phenyl)methanamine hydrochloride is unique due to the presence of the chloromethyl group at the 3-position on the phenyl ring, which imparts specific reactivity and properties that are different from other similar compounds. This makes it valuable in certain chemical reactions and applications where the chloromethyl group plays a crucial role.
Properties
Molecular Formula |
C8H11Cl2N |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
[3-(chloromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
InChI Key |
CVIHOGZZPYCMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)
![methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B11904361.png)





